molecular formula C12H27NS3 B12544713 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine CAS No. 143064-38-4

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine

Katalognummer: B12544713
CAS-Nummer: 143064-38-4
Molekulargewicht: 281.6 g/mol
InChI-Schlüssel: CTMLHDKKFMBSDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine typically involves the reaction of 3-(methylsulfanyl)propylamine with appropriate reagents under controlled conditions. One common method includes the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with 3-(methylsulfanyl)propylamine . The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The exact methods can vary depending on the desired application and the scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The methylsulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl groups can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects. The exact pathways and targets can vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine is unique due to its multiple methylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

143064-38-4

Molekularformel

C12H27NS3

Molekulargewicht

281.6 g/mol

IUPAC-Name

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine

InChI

InChI=1S/C12H27NS3/c1-14-10-4-7-13(8-5-11-15-2)9-6-12-16-3/h4-12H2,1-3H3

InChI-Schlüssel

CTMLHDKKFMBSDI-UHFFFAOYSA-N

Kanonische SMILES

CSCCCN(CCCSC)CCCSC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.